Tert-butyl 4-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Overview
Description
Tert-butyl 4-hydroxy-1-oxa-8-azaspiro[45]decane-8-carboxylate is a synthetic organic compound with the molecular formula C₁₃H₂₃NO₄ It belongs to the class of spiro compounds, characterized by a unique spirocyclic structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a hydroxy acid or an amino alcohol.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced via esterification, often using tert-butyl chloroformate in the presence of a base like triethylamine.
Hydroxylation: The hydroxyl group is introduced through selective oxidation reactions, using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate, chromium trioxide, or Dess-Martin periodinane.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving bases like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols or amines.
Substitution Products: Various functionalized spiro compounds.
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic pharmaceuticals.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various transformations.
Biology and Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents, particularly for its unique structural features that can enhance drug-receptor interactions.
Biological Probes: Used in the development of probes for studying biological processes, due to its stability and functional versatility.
Industry:
Materials Science: Employed in the synthesis of novel materials with specific properties, such as enhanced mechanical strength or thermal stability.
Mechanism of Action
The mechanism of action of tert-butyl 4-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure can enhance binding affinity and selectivity, making it a valuable scaffold in drug design.
Comparison with Similar Compounds
- Tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- Tert-butyl 1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate
Comparison:
- Structural Differences: While these compounds share the spirocyclic core, variations in functional groups (e.g., hydroxyl, oxo, diaza) lead to different chemical properties and reactivities.
- Unique Features: Tert-butyl 4-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate is unique due to its specific combination of a tert-butyl ester and a hydroxyl group, which can influence its solubility, stability, and reactivity in distinct ways compared to its analogs.
Properties
IUPAC Name |
tert-butyl 4-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-7-5-13(6-8-14)10(15)4-9-17-13/h10,15H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVZWCSKELNHRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C(CCO2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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